molecular formula C16H16N2O B11860676 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile CAS No. 664362-63-4

4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile

Cat. No.: B11860676
CAS No.: 664362-63-4
M. Wt: 252.31 g/mol
InChI Key: RXCZIWUUKLUWAE-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile is a chemical compound that features a naphthonitrile core substituted with a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 4-hydroxypiperidine with 1-naphthonitrile under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and it is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is often maintained between 80-120°C to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride for conversion to a chloride, followed by reaction with an appropriate nucleophile.

Major Products

    Oxidation: 4-(4-Oxopiperidin-1-yl)-1-naphthonitrile.

    Reduction: 4-(4-Hydroxypiperidin-1-yl)-1-naphthylamine.

    Substitution: 4-(4-Chloropiperidin-1-yl)-1-naphthonitrile.

Scientific Research Applications

4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypiperidinyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the naphthonitrile core can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.

    1-Naphthonitrile: The core structure without the hydroxypiperidinyl substitution.

    4-(4-Chloropiperidin-1-yl)-1-naphthonitrile: A derivative where the hydroxyl group is replaced by a chlorine atom.

Uniqueness

4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile is unique due to the presence of both the hydroxypiperidinyl group and the naphthonitrile core, which confer distinct chemical and biological properties

Biological Activity

4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, methodologies, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{12}N_{2}O, with a molecular weight of approximately 212.25 g/mol. Its structure includes a naphthalene ring substituted with a piperidine moiety and a hydroxyl group, which enhances its chemical reactivity and biological activity. The presence of the nitrile group attached to the naphthalene structure further contributes to its pharmacological profile.

Table 1: Structural Characteristics

Property Value
Molecular FormulaC_{13}H_{12}N_{2}O
Molecular Weight212.25 g/mol
Key Functional GroupsHydroxyl (–OH), Nitrile (–C≡N)

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits notable analgesic and anti-inflammatory properties. Preliminary studies suggest that it may interact with pain receptors, influencing nociceptive pathways and potentially leading to effective pain relief strategies.

The compound's mechanism of action is believed to involve its binding affinity to various receptors and enzymes associated with pain modulation. Interaction studies have highlighted its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Pain Relief : In an animal model of acute pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups, indicating its potential as an analgesic agent.
  • Anti-inflammatory Activity : In a model of induced inflammation, treatment with this compound led to decreased edema and inflammatory markers, supporting its use in inflammatory conditions.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound Name Molecular Formula Key Features
4-Hydroxy-1-naphthonitrileC_{11}H_{8}N_{2}OLacks piperidine; used in dye synthesis
1-NaphthonitrileC_{11}H_{8}NSimpler structure; important precursor
4-Hydroxy-1-phenethylpiperidine-4-carbonitrileC_{15}H_{18}N_{2}OContains phenethyl group; different pharmacological profile

The comparative analysis indicates that while similar compounds exist, the presence of both the piperidine moiety and the hydroxyl group in this compound enhances its biological activity, making it a valuable candidate for therapeutic applications.

Properties

CAS No.

664362-63-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile

InChI

InChI=1S/C16H16N2O/c17-11-12-5-6-16(15-4-2-1-3-14(12)15)18-9-7-13(19)8-10-18/h1-6,13,19H,7-10H2

InChI Key

RXCZIWUUKLUWAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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